Givosiran vs. Placebo: Annualized Porphyria Attack Rate Reduction in the ENVISION Phase 3 Trial
In the randomized, double-blind, placebo-controlled ENVISION Phase 3 trial (NCT03338816; n=94), givosiran 2.5 mg/kg administered subcutaneously once monthly reduced the mean annualized rate of composite porphyria attacks (requiring hospitalization, urgent healthcare visit, or IV hemin administration at home) by 74% compared with placebo in patients with acute intermittent porphyria (AIP), the most common AHP subtype [1]. The mean annualized attack rate was 3.2 in the givosiran group versus 12.5 in the placebo group (P<0.001). Over the 6-month double-blind treatment period, the mean attack rate was 1.9 (95% CI: 1.3–2.8) for givosiran versus 6.5 (95% CI: 4.5–9.3) for placebo [2].
| Evidence Dimension | Annualized composite porphyria attack rate (AAR) |
|---|---|
| Target Compound Data | Givosiran: mean AAR 3.2 attacks/year; 6-month mean 1.9 attacks (95% CI: 1.3–2.8) |
| Comparator Or Baseline | Placebo: mean AAR 12.5 attacks/year; 6-month mean 6.5 attacks (95% CI: 4.5–9.3) |
| Quantified Difference | 74% relative reduction (P<0.001); 70% reduction in 6-month mean attack rate (95% CI: 60%–80%) |
| Conditions | ENVISION Phase 3 trial; n=94 adults with AHP; givosiran 2.5 mg/kg SC monthly vs placebo for 6 months |
Why This Matters
This is the only randomized Phase 3 evidence demonstrating a 74% reduction in porphyria attacks for any AHP prophylactic therapy; no prophylactic hemin study has reported comparable magnitude in a controlled trial.
- [1] Balwani M, Sardh E, Ventura P, et al. Phase 3 Trial of RNAi Therapeutic Givosiran for Acute Intermittent Porphyria. N Engl J Med. 2020;382(24):2289-2301. doi:10.1056/NEJMoa1913147 View Source
- [2] FDA. FDA approves givosiran for acute hepatic porphyria. November 20, 2019. View Source
